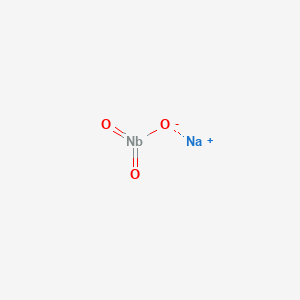

Sodium niobate

Descripción general

Descripción

Synthesis Analysis

Sodium niobate can be synthesized through various methods, including hydrothermal synthesis, mechanochemical processing, and solid-state reaction, each method influencing the morphological, structural, and functional properties of the resulting materials. Saito and Kudo (2010) synthesized sodium niobate nanowires using a niobium oxooxalate complex, highlighting the enhanced photocatalytic activity of nanowire morphology over bulk counterparts (Saito & Kudo, 2010). Yun, Jeon, and Kang (2008) utilized high-energy milling of Na2CO3 and Nb2O5 powders for the mechanochemical synthesis of sodium niobate powders, emphasizing the efficiency of the process and the nanoscale particle size obtained (Yun, Jeon, & Kang, 2008).

Molecular Structure Analysis

The molecular structure of sodium niobate is characterized by its perovskite architecture, a feature that is crucial for its piezoelectric and ferroelectric properties. The perovskite structure supports the material's non-linear optical properties and its potential in ferroelectric applications. Research by Castro et al. (2004) into the mechanical activation-assisted methods for sodium niobate preparation sheds light on the challenges of processing fully dense ceramics and the development of new synthesis routes to achieve high-quality ceramics (Castro et al., 2004).

Chemical Reactions and Properties

Sodium niobate's chemical reactivity is of interest for photocatalytic applications, as demonstrated by its ability to facilitate water splitting under UV-light irradiation. The compound's reactivity towards water and its role in photocatalytic reactions underline its potential for renewable energy applications. The study by Saito and Kudo (2010) on sodium niobate nanowires possessing superior photocatalytic properties exemplifies this potential (Saito & Kudo, 2010).

Physical Properties Analysis

Sodium niobate's physical properties, including its ferro-piezoelectric characteristics, are central to its use in piezoelectric devices. The research into mechanical activation-assisted synthesis methods by Castro et al. (2004) provides insights into the processing of sodium niobate ceramics and their potential applications as piezoceramics (Castro et al., 2004).

Chemical Properties Analysis

The chemical properties of sodium niobate, such as its stability under various conditions and its reactivity with other substances, play a crucial role in its application in catalysis and other chemical processes. Studies such as the one by Saito and Kudo (2010) highlight the enhanced photocatalytic activity of sodium niobate nanowires, which could be attributed to its specific chemical properties at the nanoscale (Saito & Kudo, 2010).

Aplicaciones Científicas De Investigación

Specific Scientific Field

This application falls under the field of Electrocatalysis and Photocatalysis .

Summary of the Application

Sodium Niobate nanoparticles have been developed for use as cost-effective and efficient electrocatalysts. These nanoparticles are crucial for generating H2 as an alternative source of energy .

Methods of Application or Experimental Procedures

The high surface area Sodium Niobate nanoparticles were synthesized using the citrate precursor method. The electrocatalytic properties of these nanoparticles were investigated for Hydrogen Evolution Reaction (HER) and Oxygen Evolution Reaction (OER) in 0.5 M KOH electrolyte using Ag/AgCl as a reference electrode .

Results or Outcomes

The Sodium Niobate electrode showed significant current density for both OER (≈2.7 mA/cm2) and HER (≈0.7 mA/cm2) with onset potential of 0.9 V for OER and 0.6 V for HER. The nanoparticles also showed enhanced photocatalytic property (86% removal) towards the degradation of rose Bengal dye .

2. Capacitive Energy Storage

Specific Scientific Field

This application is in the field of Energy Storage .

Summary of the Application

Sodium Niobate-based antiferroelectric ceramics have been used for capacitive energy storage. These ceramics have attracted interest due to their large power density and ultrafast charge/discharge time .

Methods of Application or Experimental Procedures

The perovskite end-member Bi (Fe 1/3 Zn 1/3 Ti 1/3 )O 3 is added into NaNbO 3 lead-free antiferroelectric ceramics. The lower tolerance factor of Bi (Fe 1/3 Zn 1/3 Ti 1/3 )O 3 facilitates to achieve stable antiferroelectric phase in NaNbO 3, and the introduction of various ions enhances the relaxor behavior .

Results or Outcomes

The optimized 0.88NaNbO 3 −0.12Bi (Fe 1/3 Zn 1/3 Ti 1/3 )O 3 ceramics exhibit a large recoverable energy density of 6.8 J/cm 3 and a high efficiency of 82% under 49 kV/mm, as well as discharge energy density of 4 J/cm 3 and charge/discharge time of 5 μs .

3. Lithium-ion Batteries

Specific Scientific Field

This application is in the field of Energy Storage .

Summary of the Application

Sodium Niobate has been used as an anode material for lithium-ion batteries. The performance of the battery is significantly influenced by the morphology of the Sodium Niobate .

Methods of Application or Experimental Procedures

Single-crystal Sodium Niobate nanowires and nanocubes were synthesized through a hydrothermal route at 180 °C under different reaction times. The electrochemical behavior of these niobium-based anodes was compared .

Results or Outcomes

The Sodium Niobate nanocubes showed a discharge capacity of about 115 mA h g −1 over 1000 cycles at 1000 mA g −1, exhibiting higher reversible capacity and superior rate performance than Sodium Niobate nanowires .

4. Electromechanical Actuator Applications

Specific Scientific Field

This application is in the field of Electromechanical Systems .

Summary of the Application

Potassium-Sodium Niobate ceramics have been used for electromechanical actuator applications due to their large power density and ultrafast charge/discharge time .

Methods of Application or Experimental Procedures

The ceramics were developed by adding the perovskite end-member Bi (Fe 1/3 Zn 1/3 Ti 1/3 )O 3 into Sodium Niobate lead-free antiferroelectric ceramics .

Results or Outcomes

The ceramics exhibit a large recoverable energy density of 6.8 J/cm 3 and a high efficiency of 82% under 49 kV/mm, as well as discharge energy density of 4 J/cm 3 and charge/discharge time of 5 μs .

5. High-Power Applications

Specific Scientific Field

This application is in the field of Energy Storage .

Summary of the Application

Sodium Lithium Niobate has been used for high-power applications. The performance of the device is significantly influenced by the stoichiometric ratio adjustment, chemical modification, and advanced fabrication processing .

Methods of Application or Experimental Procedures

The Sodium Lithium Niobate was synthesized through a hydrothermal route at 180 °C under different reaction times .

Results or Outcomes

The Sodium Lithium Niobate showed excellent performance for high-power applications .

6. Structure of Sodium Potassium Niobate

Specific Scientific Field

This application is in the field of Material Science .

Summary of the Application

Sodium Potassium Niobate has been used to study the effects of parameters on the structure of Sodium Potassium Niobate-Ba .

Methods of Application or Experimental Procedures

The Sodium Potassium Niobate was synthesized through a hydrothermal route at 180 °C under different reaction times .

Results or Outcomes

The results show that the cubic grains of the Sodium Potassium Niobate are formed at the initial alkali concentration ratio of > or < 1 due to the stepped growth mechanism .

Direcciones Futuras

Propiedades

IUPAC Name |

sodium;oxido(dioxo)niobium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Na.Nb.3O/q+1;;;;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYLYBEXRJGPQSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Nb](=O)=O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

NaNbO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6020935 | |

| Record name | Sodium niobate (NaNbO3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.894 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white powder; [Sigma-Aldrich MSDS] | |

| Record name | Sodium niobate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17613 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Sodium niobate | |

CAS RN |

12034-09-2 | |

| Record name | Sodium niobate (NaNbO3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium niobate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.622 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![15-[5-Ethyl-5-hydroxy-9-(methoxycarbonyl)-1,4,5,6,7,8,9,10-octahydro-2H-3,7-methanoazacycloundecino[5,4-b]indol-9-yl]-3,4-dihydroxy-16-methoxy-1-methyl-6,7-didehydroaspidospermidine-3-carboxylic acid](/img/structure/B1226798.png)

![methyl (6R,6aS,14aR)-11-amino-1,6,8,14a-tetrahydroxy-6a-methoxy-3-methyl-7,9,12,14-tetraoxo-5,6-dihydrobenzo[a]tetracene-2-carboxylate](/img/structure/B1226809.png)

![4-[4-[2-Hydroxy-3-(4-morpholinyl)propoxy]phenyl]benzonitrile](/img/structure/B1226815.png)

![1-[[2-(4-chlorophenyl)-5-methyl-4-oxazolyl]methyl]-N-[2-(dipropylamino)ethyl]-4-piperidinecarboxamide](/img/structure/B1226818.png)